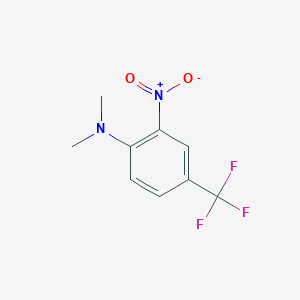

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline

Description

N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (CAS: 30377-62-9) is a substituted aniline derivative featuring a trifluoromethyl (-CF₃) group at the para position, a nitro (-NO₂) group at the ortho position, and dimethylamine (-N(CH₃)₂) substituents on the nitrogen atom. Its molecular formula is C₉H₉F₃N₂O₂ (molecular weight: 234.18 g/mol). The compound is characterized by its electron-withdrawing groups (-CF₃ and -NO₂), which significantly influence its electronic properties, solubility, and reactivity. It is commonly utilized in pharmaceutical and agrochemical research, particularly in the synthesis of cholinesterase inhibitors and urea derivatives .

Properties

IUPAC Name |

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-13(2)7-4-3-6(9(10,11)12)5-8(7)14(15)16/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDGCMYGPTQRTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371838 | |

| Record name | N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40700-38-7 | |

| Record name | N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of N,N-dimethylaniline: The synthesis of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline typically begins with the nitration of N,N-dimethylaniline.

Industrial Production Methods: Industrial production of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4)

Substitution: Halogenating agents, nitrating agents

Major Products Formed:

Oxidation: Nitroso derivatives, other oxidized products

Reduction: Amino derivatives

Substitution: Various substituted aniline derivatives

Scientific Research Applications

Chemistry: N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of nitro and trifluoromethyl groups on biological systems. It is also investigated for its potential use in drug development due to its unique chemical properties .

Industry: In the industrial sector, N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Substituent Position Effects

The biological and chemical properties of trifluoromethylaniline derivatives are highly sensitive to substituent positions. Key comparisons include:

- 2-(Trifluoromethyl)aniline Derivatives: highlights that 2-(trifluoromethyl)aniline derivatives exhibit superior biological activity and lower cytotoxicity compared to 3- or 4-substituted isomers. For example, diamide derivatives functionalized with 2-(trifluoromethyl)aniline (e.g., compound 30a) demonstrated high activity in calixarene-based applications, attributed to reduced basicity caused by the ortho effect .

- 4-Nitro-3-(trifluoromethyl)aniline: This isomer (CAS: 41512-62-3) releases nitric oxide (NO) upon irradiation, making it valuable in photopharmacology. The para-nitro group in the target compound lacks this photoactivity, highlighting functional differences driven by substituent orientation .

N-Alkyl Substituent Variations

The nature of N-alkyl groups impacts solubility, bioavailability, and metabolic stability:

Biological Activity

N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline is an organic compound notable for its complex structure, which includes a nitro group, a trifluoromethyl group, and two methyl groups attached to the nitrogen atom of the aniline ring. This combination of functional groups suggests potential biological activity, particularly in enzyme interactions and as a probe in biochemical assays.

Chemical Structure and Properties

The molecular formula of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline is with a molecular weight of 234.18 g/mol. The presence of both polar (nitro) and non-polar (trifluoromethyl) groups enhances its solubility in various solvents, making it suitable for diverse applications in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉F₃N₂O₂ |

| Molecular Weight | 234.18 g/mol |

| Appearance | Yellow to orange solid/liquid |

| Solubility | Soluble in diethyl ether, dichloromethane, and some alcohols |

The biological activity of N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline is largely attributed to its structural features. The trifluoromethyl group enhances lipophilicity, which facilitates penetration through biological membranes. Additionally, the nitro group may participate in enzyme-catalyzed reactions, potentially leading to antimicrobial or anticancer activities.

Research indicates that compounds with similar structures often exhibit significant biological properties due to their ability to interact with various biological targets. For instance, nitroaromatic compounds are known to form reactive intermediates that can affect enzyme activity or receptor binding, suggesting that N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline may share these characteristics.

Case Studies

- Enzyme Interaction Studies : Research has highlighted the role of similar compounds in modulating enzyme activity through competitive inhibition or binding affinity alterations. These studies suggest that N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline may act similarly by interacting with specific enzymes involved in metabolic pathways.

- Antibacterial Screening : In vitro studies on structurally analogous compounds have shown promising results against resistant bacterial strains, indicating the potential for N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.